(2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine

CAS No.: 904453-70-9

Cat. No.: VC7191647

Molecular Formula: C22H16ClNO3S

Molecular Weight: 409.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904453-70-9 |

|---|---|

| Molecular Formula | C22H16ClNO3S |

| Molecular Weight | 409.88 |

| IUPAC Name | 3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)chromen-2-imine |

| Standard InChI | InChI=1S/C22H16ClNO3S/c1-15-11-12-17(23)14-19(15)24-22-21(13-16-7-5-6-10-20(16)27-22)28(25,26)18-8-3-2-4-9-18/h2-14H,1H3 |

| Standard InChI Key | GSNKWAQGVIGSNM-GYHWCHFESA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

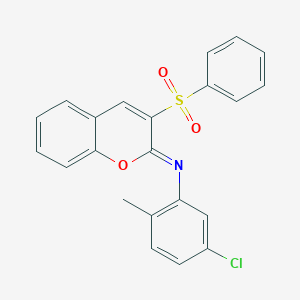

The compound’s molecular formula is C₂₂H₁₆ClNO₃S, with a molecular weight of 409.88 g/mol. Its IUPAC name, (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methylphenyl)-2H-chromen-2-imine, reflects the following structural components:

-

A chromen core (a bicyclic system with fused benzene and pyran rings).

-

A sulfonamide group (-SO₂-) attached to the chromen moiety.

-

An imine linkage (=N-) connecting the chromen system to a substituted phenyl ring.

-

Substituents: 5-chloro and 2-methyl groups on the phenyl ring.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 904453-70-9 | |

| Molecular Formula | C₂₂H₁₆ClNO₃S | |

| Molecular Weight | 409.88 g/mol | |

| SMILES Notation | CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 | |

| InChIKey | GSNKWAQGVIGSNM-GYHWCHFESA-N |

The Z-configuration of the imine group (confirmed by the "2Z" designation) introduces stereoelectronic constraints that may influence biological activity.

Synthesis and Characterization

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural features:

-

¹H NMR: Signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and imine protons (δ 8.0–8.5 ppm).

-

¹³C NMR: Peaks corresponding to the sulfonamide sulfur (δ 40–50 ppm) and carbonyl carbons (δ 160–180 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 409.88 confirms the molecular weight.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits low water solubility (LogSw = -5.04), attributed to its hydrophobic aromatic and sulfonamide groups . Its logP value of 4.98 suggests high lipid solubility, favoring membrane permeability but posing formulation challenges .

Table 2: Physicochemical Profile

| Property | Value | Method/Source |

|---|---|---|

| Partition Coefficient (logP) | 4.98 | Computational |

| Polar Surface Area | 45.45 Ų | Computational |

| Hydrogen Bond Acceptors | 6 | Empirical |

| Rotatable Bonds | 3 | Empirical |

Stability

The sulfonamide group enhances stability under acidic conditions, while the imine linkage may hydrolyze in aqueous environments, necessitating storage in anhydrous solvents.

Future Directions

-

Synthetic Optimization: Developing enantioselective routes to access stereoisomers for activity comparison.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

-

Target Identification: Using proteomics to pinpoint molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume